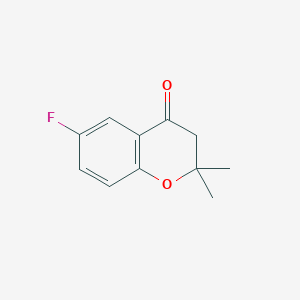

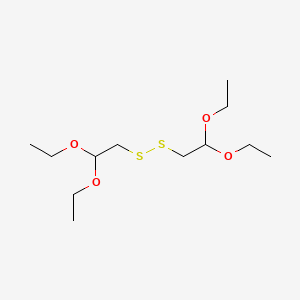

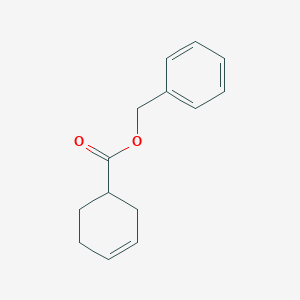

![molecular formula C9H9NO2S B1337568 5,6-二甲氧基苯并[d]噻唑 CAS No. 58249-69-7](/img/structure/B1337568.png)

5,6-二甲氧基苯并[d]噻唑

描述

5,6-Dimethoxybenzo[d]thiazole is a chemical compound with the CAS Number: 58249-69-7 and Linear Formula: C9H9NO2S . It is stored in a dry room at room temperature . The compound has a molecular weight of 195.24 .

Molecular Structure Analysis

The IUPAC name for 5,6-Dimethoxybenzo[d]thiazole is 5,6-dimethoxy-1,3-benzothiazole . The InChI Code is 1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 .

Physical And Chemical Properties Analysis

5,6-Dimethoxybenzo[d]thiazole is a solid at room temperature . The compound is sealed in dry storage at room temperature .

科学研究应用

合成和保护效果评估

已合成和评估了5,6-二甲氧基苯并[d]噻唑及其衍生物的各种生物活性。例如,从类似噻唑化合物衍生的3-取代的2-氧代-1,4-噻嗪的合成显示出对小鼠内毒素休克具有保护作用,表明具有潜在的免疫调节性质 (Yamazaki et al., 1992)。

抗惊厥潜力

新的苯并[d]噻唑-2-基-氨基乙酰胺已合成并在临床前研究中显示出潜在的抗惊厥活性。这表明了5,6-二甲氧基苯并[d]噻唑衍生物在癫痫和相关神经疾病新治疗方法的开发中的潜在应用 (Ali & Siddiqui, 2015)。

神经保护和抗氧化效应

已评估了5,6-二甲氧基苯并[d]噻唑衍生物在各种模型中的神经保护和抗氧化潜力。例如,像5H-苯并[h]噻唑并[2,3-b]喹唑啉等化合物已在肝细胞癌上显示出抗肿瘤活性,表明它们通过调节氧化和代谢应激在癌症治疗中的潜在作用 (Keshari et al., 2017)。

类抗抑郁效应

N-(苯并[d]噻唑-2-基)-3-甲氧基喹喔啉-2-羧酰胺,一种从噻唑骨架衍生的5-HT3受体拮抗剂,在急性和慢性小鼠抑郁模型中显示出类抗抑郁效应。这表明5,6-二甲氧基苯并[d]噻唑衍生物通过调节神经递质系统可能有助于抑郁症的新治疗 (Gupta et al., 2014)。

代谢紊乱和糖尿病

已研究了噻唑衍生物,包括与5,6-二甲氧基苯并[d]噻唑相关的化合物,对代谢紊乱的影响。例如,N-金刚烷基-4-甲基噻唑-2-胺已显示出在链脲霉素诱导的糖尿病大鼠中减少高血糖和高脂血症的有希望结果,表明在糖尿病管理中的潜在应用 (Yang et al., 2014)。

安全和危害

未来方向

Thiazole-linked compounds have shown promise in various applications, including energy storage. For instance, a thiazole-linked covalent organic framework was found to exhibit high capacity and long-term stability when applied as a cathode material in a Li−S battery . This suggests potential future directions for the development and application of 5,6-Dimethoxybenzo[d]thiazole and related compounds.

作用机制

Target of Action

Thiazole derivatives, a class to which this compound belongs, have been found to interact with a broad spectrum of targets, including dna gyrase, topoisomerase iv, and tryptophanyl-trna synthetase .

Mode of Action

Thiazole derivatives are known to interfere with diverse bacterial targets, leading to a broad spectrum of activity against both gram-positive and gram-negative pathogens .

Biochemical Pathways

Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmaceutical profiles, including antitumor, antimicrobial, and other effects .

属性

IUPAC Name |

5,6-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXKRZZFKJHDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483319 | |

| Record name | 5,6-dimethoxyBenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxybenzo[d]thiazole | |

CAS RN |

58249-69-7 | |

| Record name | 5,6-dimethoxyBenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 5,6-Dimethoxybenzo[d]thiazole synthesized in this study?

A1: The paper describes an unexpected formation of 2-cyanobenzothiazoles, including 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, during the I2-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. While the exact mechanism wasn't fully elucidated, the researchers were able to isolate and characterize this compound. []

Q2: What structural information about 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is available from the study?

A2: The researchers confirmed the structure of 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile through a combination of techniques:

- Multinuclear NMR spectroscopy: This provided detailed information about the hydrogen and carbon atoms within the molecule. []

- High accuracy mass spectral analysis: This technique confirmed the molecular weight and formula of the compound. []

- Single-crystal X-ray diffraction: This provided a 3D representation of the molecule, confirming its structure and revealing details about bond lengths and angles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

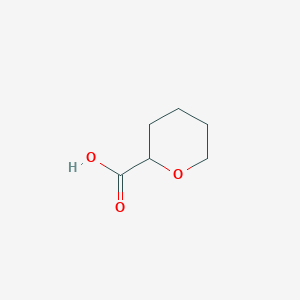

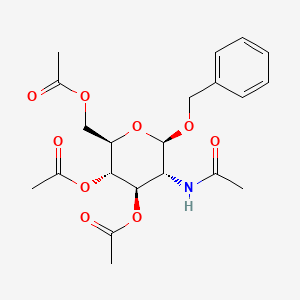

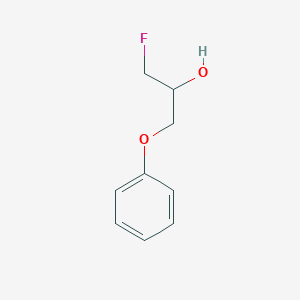

![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)

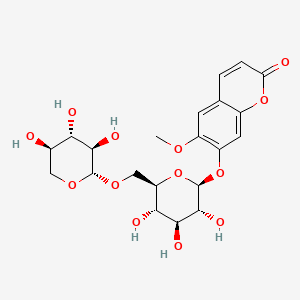

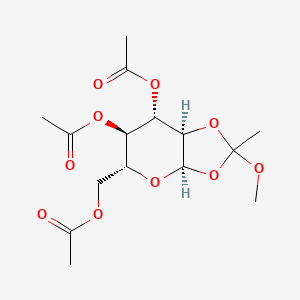

![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)

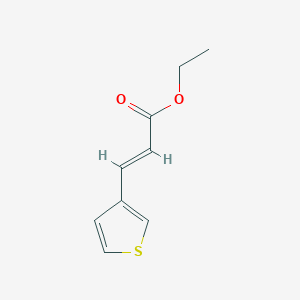

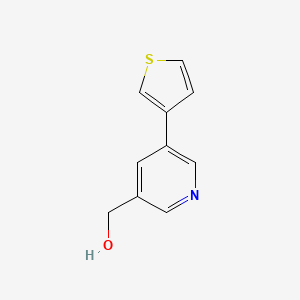

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)